2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
2-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzamide ring and a sulfamoyl-substituted phenyl group attached via an ethyl linker. Its structural uniqueness lies in the combination of electron-withdrawing (nitro, sulfamoyl) groups and the flexible ethyl linker, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c16-24(22,23)12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19)(H2,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOSGBFXZKGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzamide moiety can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7).
- Case Studies:
- A study demonstrated that certain derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 cells, indicating potent anti-proliferative activity .
- The most active compound induced apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive staining, suggesting its potential as an effective anticancer agent .
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 4e | 0.011 | 5.5 |
| 4g | 0.017 | 6.2 |
| 4h | 0.026 | 7.0 |
Antimicrobial Properties
The sulfonamide component of the compound contributes to its antimicrobial efficacy. Research indicates that derivatives of this compound can inhibit bacterial growth and biofilm formation.
- Case Studies:
- Compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, with inhibition ratios reaching up to 80% at certain concentrations .
- The biofilm inhibition studies revealed that some derivatives effectively reduced biofilm formation by up to 79% against Klebsiella pneumoniae .
| Microbe | Inhibition Ratio (%) |
|---|---|
| S. aureus | 80.69 |
| K. pneumoniae | 79.46 |
| E. coli | 25.68 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II, which are implicated in tumor progression and bacterial growth.
- Case Studies:
- Derivatives exhibited selective inhibition of CA IX with IC50 values as low as 10.93 nM, demonstrating their potential as targeted therapies in cancer treatment .
- The binding affinity studies indicated favorable interactions with the active site of CA IX, suggesting a mechanism for their selectivity and potency .
Mechanism of Action
The mechanism of action of 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonamide group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzamide Ring
Table 1: Key Structural Differences in Benzamide Derivatives
Key Findings :
Pharmacological Activity
Table 2: Comparative Pharmacological Data
Key Findings :
- NLRP3 Targeting : The 5-chloro-2-methoxy analogue (CAS 16673-34-0) demonstrated superior efficacy in myocardial ischemia models compared to glyburide, suggesting that chloro and methoxy groups optimize NLRP3 binding .
- Sigma Receptor Affinity: Iodinated benzamides (e.g., [¹²⁵I]PIMBA) exhibit nanomolar affinity for sigma receptors, highlighting the importance of halogen substitutions for imaging/therapeutic applications .
Structure-Activity Relationships (SAR)
- Nitro Group Position : The 2-nitro configuration may enhance steric accessibility for receptor binding compared to 3-nitro isomers (e.g., 3-nitro analogue in ) .
- Sulfamoyl Group : Critical for solubility and hydrogen bonding with targets like NLRP3 or sigma receptors .
- Linker Flexibility : The ethyl linker balances conformational flexibility and rigidity, optimizing interactions with hydrophobic pockets .
Biological Activity
2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a nitro group and a sulfamoyl phenyl moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential for enzyme inhibition and interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors:
- Enzyme Inhibition : The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds, modulating enzyme activity. This interaction can lead to significant changes in cellular processes, particularly in cancer pathways .
- Targeting Receptors : The compound has been shown to interact with various receptors, which may contribute to its therapeutic effects against conditions such as cancer and inflammation .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has shown efficacy against:
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
Table 1 summarizes the IC50 values observed in various studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 5.0 | |
| HCT116 | 4.5 | |
| MCF7 | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against various microorganisms, including drug-resistant strains.
Table 2 presents the Minimum Inhibitory Concentration (MIC) values for selected pathogens:
Case Studies
A notable study investigated the compound's effects on cancer cell proliferation and apoptosis. The results indicated that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, along with increased markers of apoptosis such as caspase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
